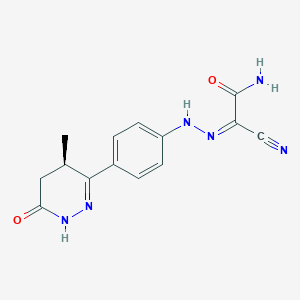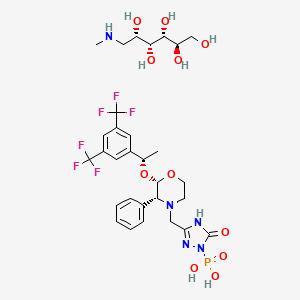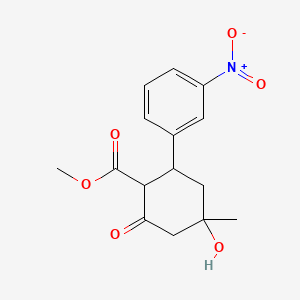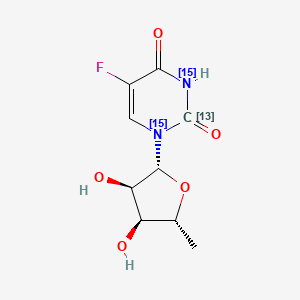
5'-Deoxyfluorouridine-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Deoxyfluorouridine-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5’-Deoxyfluorouridine, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxyfluorouridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 5’-Deoxyfluorouridine. The process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of 5’-Deoxyfluorouridine-13C,15N2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced synthesis techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective while maintaining the integrity of the isotopic labels.
化学反应分析
Types of Reactions
5’-Deoxyfluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives. Substitution reactions can result in the formation of various substituted analogs.
科学研究应用
5’-Deoxyfluorouridine-13C,15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleoside analogs.
Industry: Applied in the development of new pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 5’-Deoxyfluorouridine-13C,15N2 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems. The molecular targets include thymidylate synthase and other enzymes involved in nucleic acid metabolism. The pathways affected by the compound include DNA replication and repair, RNA transcription, and protein synthesis.
相似化合物的比较
Similar Compounds
5’-Deoxyfluorouridine: The non-labeled version of the compound.
Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.
Capecitabine: A prodrug that is metabolized into 5’-Deoxyfluorouridine and then to fluorouracil.
Uniqueness
5’-Deoxyfluorouridine-13C,15N2 is unique due to its isotopic labels, which provide distinct advantages in research applications. The labeled atoms allow for precise tracking and quantification in various experimental setups, making it a valuable tool for studying complex biological and chemical processes.
属性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
249.17 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
InChI 键 |
ZWAOHEXOSAUJHY-YDLPDYJSSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=O)[15NH][13C]2=O)F)O)O |
规范 SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
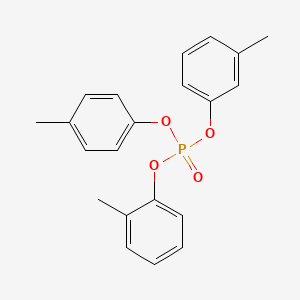

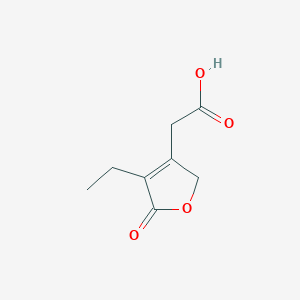
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
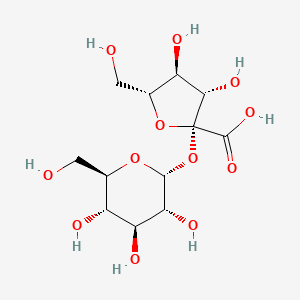

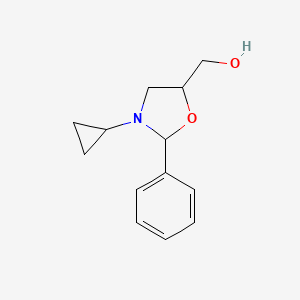
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
